5-Chlorobarbituric acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O3/c5-1-2(8)6-4(10)7-3(1)9/h1H,(H2,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDWKERRJNWQIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066510 | |
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro- | |
| Source | EPA DSSTox | |
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Molecular Weight |
162.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19645-77-3 | |
| Record name | 5-Chloro-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19645-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chlorobarbituric acid | |
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| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro- | |
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| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro- | |
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| Record name | 5-chlorobarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 5 Chlorobarbituric Acid and Its Analogs
Conventional Chemical Synthesis Routes
Conventional methods for synthesizing 5-chlorobarbituric acid analogs typically involve a multi-step sequence starting from barbituric acid precursors. This approach allows for the systematic construction of the target molecules with specific substitutions.
Multi-Step Approaches from Barbituric Acid Precursors
A common and efficient three-step methodology has been developed for the preparation of 5-chloro-5-benzylbarbituric acids. scielo.brscielo.br This process begins with the Knoevenagel condensation, followed by a reduction step, and concludes with chlorination to yield the final products. scielo.br
The initial step involves the Knoevenagel condensation of barbituric acid with various aromatic aldehydes. scielo.brresearchgate.net This reaction is typically carried out by mixing the reagents in a solution of ethanol (B145695) and water at 60°C. scielo.br A notable advantage of this method is that it proceeds efficiently without the need for a basic catalyst, affording the corresponding 5-arylidenebarbituric acids in high yields, often ranging from 93% to 99%. scielo.brscielo.br The resulting benzylidenebarbiturates are characterized by a highly polarized carbon-carbon double bond. scielo.br Various catalysts, such as p-toluene sulfonic acid (PTSA), ZrO2/SO42- solid superacid, and even catalyst-free conditions using microwave irradiation or electrochemical methods in water, have also been explored to facilitate this condensation. researchgate.netsid.ir
Following the condensation, the resulting 5-arylidenebarbituric acids undergo a chemoselective reduction of the exocyclic double bond. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for this transformation. scielo.brscirp.org The reduction is typically performed in a protic solvent. While sodium borohydride is a mild reducing agent, its reactivity can be controlled to selectively reduce the carbon-carbon double bond without affecting other functional groups, such as those on the aromatic ring. scielo.br This step is crucial for producing the 5-benzylbarbituric acid intermediates necessary for the subsequent chlorination. scielo.br
The final step is the site-specific chlorination at the C5 position of the barbituric acid ring. Trichloroisocyanuric acid (TCCA) has been identified as an effective and convenient reagent for this purpose. scielo.brresearchgate.net The reaction is typically carried out in acetone (B3395972) at room temperature or under reflux conditions, with the latter often providing better yields. scielo.brscielo.br TCCA is considered a "green" chlorinating agent as it is safe, stable, and easy to handle, with the byproduct, cyanuric acid, being recyclable. researchgate.net This protocol selectively chlorinates the C5 position of the pyrimidine (B1678525) ring. scielo.br However, in cases where the attached aromatic ring is activated with electron-donating groups, chlorination can also occur on the aromatic ring itself. scielo.br The yields for this chlorination step generally range from 72% to 94%. scielo.brscielo.br
Optimization of Reaction Conditions and Overall Yields
Several factors can be adjusted to optimize the reaction conditions. For the Knoevenagel condensation, while the ethanol/water system at 60°C is effective, other methods like using microwave irradiation on basic alumina (B75360) can significantly shorten reaction times to 3-5 minutes with excellent yields. sid.ir For the chlorination step, performing the reaction under reflux in acetone can improve the yield compared to room temperature. scielo.br It has been observed that low-temperature conditions (0 to 5 °C) for the chlorination either result in no reaction or lower yields of the desired product. scielo.br The choice of solvent and control of temperature are critical for maximizing yield and selectivity in these types of reactions. numberanalytics.comnumberanalytics.com
Table 1: Summary of Yields for the Synthesis of 5-Chloro-5-benzylbarbituric Acid Analogs
| Step | Reagents and Conditions | Yield (%) | Reference |
| Knoevenagel Condensation | Aromatic aldehydes, barbituric acid, ethanol/water, 60°C | 93-99 | scielo.br, scielo.br |
| Chemoselective Reduction | 5-Arylidenebarbituric acids, Sodium Borohydride | - | scielo.br |
| Site-Specific Chlorination | 5-Benzylbarbituric acids, Trichloroisocyanuric acid, acetone, reflux | 72-94 | scielo.br, scielo.br |
| Overall Yield | - | 53-70 | scielo.br, scielo.br |
Bioelectrocatalytic Synthesis Approaches
An alternative to conventional chemical synthesis is the bioelectrocatalytic approach, which combines the specificity of enzymes with electrochemical methods. nih.gov This method has been explored for the synthesis of this compound from barbituric acid. rsc.orgdokumen.pub
The process utilizes a heme-dependent chloroperoxidase (CPO) from the fungus Caldariomyces fumago. dokumen.pubwur.nl This enzyme is highly versatile and can catalyze the chlorination of barbituric acid. dokumen.pub In one system, the synthesis was carried out in a bioelectrolytic setup composed of an electrolytic cell to generate hydrogen peroxide, a hollow-fiber membrane for the biocatalysis with entrapped CPO, and an anion exchanger to collect the product. dokumen.pubwur.nl
In this bioelectrocatalytic system, the conversion of barbituric acid into this compound was greater than 96% after 24 hours. rsc.org It has been demonstrated that 5-monochlorobarbituric acids are intermediates in the enzymatic reaction, which can proceed to form 5,5-dichloro derivatives. researchgate.net Bioelectrocatalytic synthesis offers advantages such as high selectivity and the use of environmentally benign reagents like water as a solvent. dokumen.pub
Chloroperoxidase-Mediated Reactions
The enzyme chloroperoxidase (CPO), derived from the fungus Caldariomyces fumago, is a pivotal catalyst in the halogenation of various organic substrates, including barbituric acid. wur.nlmdpi.com This heme-containing enzyme is capable of catalyzing electrophilic chlorinations by activating chloride ions in the presence of an oxidant. acs.org
Enzymatic Conversion of Barbituric Acid to this compound
The synthesis of this compound can be efficiently achieved through the enzymatic action of chloroperoxidase on barbituric acid. wur.nl The reaction involves the specific chlorination at the C-5 position of the barbituric acid ring. wur.nl This biocatalytic approach is noted for its specificity compared to direct chemical chlorination, which can lead to byproducts. The enzyme's catalytic activity is dependent on specific pH conditions, with an optimal pH of 5 for chlorination reactions. acs.org
Role of Hydrogen Peroxide and Potassium Chloride Co-reactants
The chloroperoxidase-mediated reaction requires two crucial co-reactants: hydrogen peroxide (H₂O₂) and a chloride source, typically potassium chloride (KCl). researchgate.net
Hydrogen Peroxide (H₂O₂): Acts as the primary oxidant in the catalytic cycle. acs.org The enzyme reacts with H₂O₂ to form a reactive intermediate, often referred to as Compound I, which is a common feature of heme peroxidases. researchgate.net This oxidized enzyme intermediate is the species that activates the chloride ion. researchgate.net However, excess hydrogen peroxide can lead to the inactivation of the enzyme, a significant challenge in scaling up these reactions. acs.org
Potassium Chloride (KCl): Serves as the source of chloride ions (Cl⁻). The activated enzyme intermediate oxidizes the chloride ion to an electrophilic chlorine species (often depicted as "Cl+"). acs.org This enzymatically generated electrophile is then transferred to the organic substrate, barbituric acid. The concentration of chloride ions can influence the reaction, with higher concentrations sometimes used to promote dihalogenation. thieme-connect.de
Identification of 5-Monochlorobarbituric Acid as a Reaction Intermediate
In the enzymatic chlorination of barbituric acid, this compound (more precisely, 5-monochlorobarbituric acid) has been identified as an intermediate product. researchgate.net Further chlorination of this intermediate leads to the formation of 5,5-dichlorobarbituric acid. wur.nlresearchgate.net The reaction sequence confirms that the chlorination occurs stepwise at the C-5 position. wur.nl The identity of these products is confirmed through analytical methods such as mass spectrometry, which shows that the isolated compounds from the enzyme-mediated reaction are identical to authentic samples of this compound and 5,5-dichlorobarbituric acid. wur.nl
Design and Implementation of Electrochemical Cells for In Situ Reagent Generation
To overcome the issue of enzyme inactivation by high concentrations of hydrogen peroxide, electrochemical cells have been designed for the in situ generation of H₂O₂. wur.nl This approach allows for the controlled, continuous supply of the oxidant at a low, steady concentration, which is less detrimental to the chloroperoxidase. wur.nl
In a typical setup, a bioelectrochemical cell is used where a gold cathode reduces O₂ to produce H₂O₂. nih.gov This generated H₂O₂ is then consumed by chloroperoxidase in the enzymatic chlorination of barbituric acid. nih.gov One study described an electro-enzymatic synthesis system where chloroperoxidase was entrapped in a hollow-fiber reactor, and the solution was passed through an electrolytic cell to generate H₂O₂. wur.nl This method demonstrated the feasibility of producing this compound by coupling electrochemical reagent generation with enzymatic catalysis. wur.nl
| System Component | Function | Reference |
| Gold Cathode | Electrochemical reduction of O₂ to H₂O₂ | nih.gov |
| Anode | Oxidation of a fuel (e.g., mediated by DCIP) | nih.gov |
| Chloroperoxidase | Catalyzes the chlorination of barbituric acid | wur.nlnih.gov |
| Hollow-Fiber Reactor | Immobilizes the enzyme for continuous process | wur.nl |
Synthesis of Related Chlorinated Barbituric Acid Derivatives
Synthesis of 5,5-dichlorobarbituric acid
5,5-Dichlorobarbituric acid can be synthesized through multiple routes. It is a product of the exhaustive enzymatic chlorination of barbituric acid using the chloroperoxidase/H₂O₂/KCl system. researchgate.net The reaction proceeds through the 5-monochloro intermediate. researchgate.net
Chemically, it can be prepared by reacting barbituric acid with reagents like potassium chlorate (B79027) in concentrated hydrochloric acid. wur.nl Another method involves the reaction of 2-amino-4,6-dihydroxypyrimidine (B16511) with a mixture of 30% hydrogen peroxide and concentrated hydrochloric acid, which yields 2-amino-4-hydroxy-6-keto-5,5-dichlorodihydropyrimidine. acs.org While 5,5-dichlorobarbituric acid can be recrystallized from water, it is known to decompose slowly in boiling water. acs.org
| Starting Material | Reagents | Product | Reference |
| Barbituric Acid | Chloroperoxidase, H₂O₂, KCl | 5,5-Dichlorobarbituric acid | researchgate.net |
| Barbituric Acid | Potassium Chlorate, conc. HCl | 5,5-Dichlorobarbituric acid | wur.nl |
| 2-Amino-4,6-dihydroxypyrimidine | 30% H₂O₂, conc. HCl | 2-Amino-4-hydroxy-6-keto-5,5-dichlorodihydropyrimidine | acs.org |
Synthesis of N,N'-dichloro derivatives
The synthesis of N,N'-dichloro derivatives involves chlorination at the nitrogen atoms of the barbituric acid ring. One established method for creating N-chloro compounds is the use of trichloroisocyanuric acid as the chlorinating agent. scielo.br This reagent has been successfully employed in the synthesis of 5-chloro-5-benzylbarbituric acids, indicating its effectiveness for chlorination in barbiturate (B1230296) systems. scielo.br
Chemical Reactivity and Mechanistic Investigations of 5 Chlorobarbituric Acid
Halogenation Reaction Mechanisms in Barbituric Acid Systems
The introduction of a halogen to the barbituric acid framework is a pivotal step in the synthesis of various derivatives. Understanding the mechanisms governing these reactions is crucial for controlling product formation and optimizing reaction conditions.
Peroxidative Chlorination Pathway Elucidation
The chlorination of barbituric acid can be achieved through a peroxidative pathway, often catalyzed by enzymes like chloroperoxidase. researchgate.net This enzymatic process involves the use of hydrogen peroxide and a chloride ion source, such as potassium chloride, to convert barbituric acid into its 5,5-dichloro derivative. researchgate.net Mechanistic studies indicate that the reaction proceeds through a key intermediate, which has been identified as 5-monochlorobarbituric acid. researchgate.net
The general mechanism for haloperoxidase-catalyzed halogenation involves the enzyme first reacting with hydrogen peroxide to form an oxidized intermediate. wur.nl This intermediate then reacts with a halide ion (in this case, chloride) to generate a reactive halogenating species, which is often proposed to be a hypohalous acid-like species at the enzyme's active site. researchgate.netwur.nl This species then electrophilically attacks the electron-rich C5 position of the barbituric acid ring. The low pH optimum for these reactions is attributed to the need to protonate a carboxyl group near the enzyme's heme group, which allows the halide ion to bind and interact effectively with the peroxide compound. researchgate.net
Table 1: Key Components in Peroxidative Chlorination of Barbituric Acid
| Component | Role |
|---|---|
| Chloroperoxidase | Enzyme Catalyst |
| Hydrogen Peroxide | Oxidizing Agent |
| Potassium Chloride | Chloride Ion Source |
| Barbituric Acid | Substrate |
Radical Reaction Considerations (parallels with 5-halouracils)
The chemistry of 5-halobarbituric acids shares parallels with that of 5-halouracils, particularly concerning radical reactions. In 5-halouracils, the generation of a uracil (B121893) radical is a key step in DNA damage. nih.gov This can occur through mechanisms like photo-induced electron transfer, leading to either heterolysis or homolysis of the carbon-halogen bond. nih.gov
Similar radical-mediated pathways can be considered for 5-chlorobarbituric acid. For instance, studies on the peroxidation of barbituric acid derivatives using reagents like tert-butyl hydroperoxide (TBHP), sometimes with metal catalysis (e.g., Cu, Co, Mn, Fe), suggest the formation of C-centered radicals. beilstein-journals.org The proposed mechanism often begins with the generation of a tert-butoxy (B1229062) radical, which abstracts a hydrogen atom from the substrate to create a C-centered radical. beilstein-journals.org This radical can then react further.
In the context of 5-halouracils, electron addition can lead to the formation of a radical anion, which can subsequently decay. acs.org Hydroxyl radical attack on 5-halouracils has also been shown to produce radical intermediates. researchgate.net These established reaction patterns for 5-halouracils provide a strong basis for predicting the behavior of this compound under similar radical-generating conditions. The uracil radical generated from 5-halouracil is known to cause DNA damage through hydrogen-abstraction reactions. nih.gov
Intermediates and Proposed Reaction Pathways
Characterization of 5-Monochlorobarbituric Acid as a Key Intermediate
In the sequential halogenation of barbituric acid, 5-monochlorobarbituric acid is a crucial and characterizable reaction intermediate. researchgate.netwikipedia.org During the enzymatic chlorination that leads to 5,5-dichlorobarbituric acid, the formation of the 5-mono-chloro derivative has been proven. researchgate.net This indicates a stepwise reaction where the first chlorination at the C5 position is followed by a second chlorination at the same site. The pyrimidine (B1678525) ring of barbituric acid is susceptible to electrophilic substitution at the C5 position, making this initial halogenation a key step.
The hydrolysis of related 5-halouracils has also been studied, where the initial halide is replaced, eventually leading to the formation of barbituric acid in some cases. researchgate.net This further underscores the reactivity at the C5 position and the role of 5-halo-substituted compounds as intermediates in various reaction pathways.
Electrophilic and Nucleophilic Substitution Reactions
The chemical behavior of this compound is defined by its susceptibility to both electrophilic and nucleophilic substitution reactions.
Electrophilic Substitution: The pyrimidine ring in barbituric acid is electron-rich, making the C5 position a prime target for electrophilic attack. byjus.com The introduction of the chlorine atom itself is an electrophilic substitution reaction. Further electrophilic substitutions can occur, depending on the reaction conditions and the nature of the electrophile. The general mechanism involves the attack of the aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. hu.edu.jo Catalysts, often Lewis acids, are typically required to generate a sufficiently strong electrophile to react with the aromatic system. byjus.comlibretexts.org
Nucleophilic Substitution: In a nucleophilic substitution reaction, a nucleophile replaces a leaving group on a substrate. masterorganicchemistry.comallen.in In this compound, the chlorine atom can act as a leaving group, allowing for its replacement by various nucleophiles. masterorganicchemistry.com This type of reaction is fundamental in organic chemistry and can proceed through different mechanisms, such as SN1 or SN2. allen.inpdx.edu The reactivity in nucleophilic acyl substitution, a related process, depends on the stability of the leaving group and the electrophilicity of the carbonyl carbon. pressbooks.pub In the context of this compound, a nucleophile would attack the C5 carbon, leading to the displacement of the chloride ion.
Table 2: Comparison of Substitution Reactions at C5 of Barbituric Acid Ring
| Reaction Type | Key Feature | Attacking Species | Role of Chlorine in this compound |
|---|---|---|---|
| Electrophilic Substitution | Replacement of a hydrogen atom | Electrophile (e.g., Cl+) | Product of the reaction |
Spectroscopic and Structural Characterization of 5 Chlorobarbituric Acid
Vibrational Spectroscopy (Infrared) for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pages.dev The IR spectrum of 5-chlorobarbituric acid and its derivatives reveals characteristic absorption bands that confirm the presence of key structural features.
In the spectra of related barbiturates, strong and broad absorption bands are typically observed in the region of 3100-3500 cm⁻¹, which are characteristic of N-H stretching vibrations of the amide groups within the pyrimidine (B1678525) ring. scielo.brresearchgate.net The carbonyl (C=O) groups of the barbiturate (B1230296) ring give rise to intense absorption bands in the range of 1670-1760 cm⁻¹. scielo.br The presence of these distinct peaks for both N-H and C=O groups provides clear evidence for the barbiturate core structure. Further bands in the fingerprint region (below 1500 cm⁻¹) correspond to various bending and stretching vibrations, including those involving the C-N and C-C bonds of the ring, as well as the C-Cl bond. scielo.br
Table 1: Characteristic Infrared Absorption Bands for this compound Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching | 3100-3500 |
| C=O | Stretching | 1670-1760 |
| C-N | Stretching | 1400-1450 |
| C-Cl | Stretching | 600-800 |
Note: The exact positions of these bands can vary depending on the specific derivative and the sample preparation method (e.g., KBr pellet). scielo.br
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. libretexts.orgnih.gov
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. wikipedia.org In deuterated solvents like DMSO-d₆, the ¹H NMR spectrum of barbituric acid derivatives shows distinct signals for the protons attached to nitrogen atoms. scielo.brpitt.edusigmaaldrich.com These N-H protons are acidic and their chemical shift can be sensitive to solvent and concentration. ucl.ac.uk
For this compound itself, the key feature in the ¹H NMR spectrum is the absence of a signal for a proton at the C5 position, which is consistent with the substitution of a chlorine atom at this site. In related 5-substituted barbiturates, the protons on the substituent group will give rise to characteristic signals. For example, in 5-benzyl-5-chlorobarbituric acids, the benzylic and aromatic protons will have distinct chemical shifts. scielo.br The integration of the signal intensities in an ¹H NMR spectrum is proportional to the number of protons giving rise to that signal, further aiding in structural assignment. wikipedia.orgdefence.gov.au
Table 2: Representative ¹H NMR Chemical Shifts for Barbiturate Derivatives in DMSO-d₆
| Proton Type | Chemical Shift (δ, ppm) |
| N-H | ~11.0 - 11.5 |
| Aromatic (Ph-H) | ~7.0 - 8.5 |
| Benzylic (Ph-CH) | ~3.9 |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can be influenced by the specific substituents on the barbiturate ring. oregonstate.edu
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and Substituent Effects on Chemical Shifts
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. ceitec.cz Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.orgpressbooks.pub
The ¹³C NMR spectrum of this compound derivatives shows characteristic signals for the carbonyl carbons, which are typically found in the downfield region (150-180 ppm). organicchemistrydata.orglibretexts.orgwiredchemist.com The chemical shift of the C5 carbon is significantly affected by the substituent attached to it. The electronegative chlorine atom at C5 causes a downfield shift for this carbon compared to the unsubstituted barbituric acid. libretexts.orglibretexts.org This substituent effect can also be observed on other carbons in the ring, although the effect diminishes with distance. olemiss.edu The analysis of these chemical shifts is a powerful tool for confirming the substitution pattern of the barbiturate ring. scielo.br
Table 3: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives
| Carbon Type | Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | 160-175 |
| C5 (substituted) | Varies with substituent |
| Aromatic Carbons | 110-150 |
Note: The precise chemical shifts are dependent on the solvent and the nature of other substituents on the molecule. scielo.brlibretexts.org
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. savemyexams.com It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. libretexts.orgslideshare.net The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight of 162.53 g/mol . lookchem.comcymitquimica.com
The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two signals separated by two mass units (for ³⁵Cl and ³⁷Cl isotopes) in an approximate 3:1 ratio of intensities. Fragmentation of this compound under mass spectrometric conditions can involve the loss of small molecules or radicals, such as Cl, CO, and HNCO, from the parent ion. libretexts.org The analysis of these fragment ions provides valuable information for confirming the structure of the molecule. scielo.br
X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structure
X-ray diffraction (XRD) on single crystals is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule and how these molecules pack together to form a crystal lattice (supramolecular structure). opengeology.orgmdpi.com This technique can provide definitive information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. rsc.org
For derivatives of barbituric acid, X-ray crystallography has been used to resolve their crystal structures. molaid.com These studies reveal the geometry of the pyrimidine ring and the nature of the extensive hydrogen-bonding networks formed between the N-H and C=O groups of adjacent molecules. This hydrogen bonding plays a crucial role in the stability of the crystal structure. Powder X-ray diffraction (PXRD) is another useful technique for characterizing the crystalline form of a bulk sample and can be used to identify different polymorphic forms. researchgate.netmicroanalysis.com.audeepseadrilling.org
Advanced Spectroscopic Methods for Comprehensive Structural Elucidation
For a comprehensive structural elucidation of complex molecules like this compound and its derivatives, a combination of advanced spectroscopic methods is often employed. researchgate.netspectroscopyonline.comuniv-lille1.fr These can include two-dimensional (2D) NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). These experiments provide correlations between protons and carbons, helping to definitively assign all ¹H and ¹³C signals and piece together the molecular structure. ceitec.cz
Furthermore, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum, providing additional structural detail. libretexts.org In cases where complex mixtures are present, coupling liquid chromatography with mass spectrometry (LC-MS) allows for the separation of components before their individual mass spectrometric analysis, which is particularly useful for analyzing reaction products or metabolites. nih.govnih.gov For detailed studies of solid-state properties, solid-state NMR (ssNMR) can provide information about the structure and dynamics of molecules in their crystalline or amorphous forms. americanpharmaceuticalreview.commagritek.com
Computational Chemistry and Theoretical Investigations of 5 Chlorobarbituric Acid
Molecular Conformation and Energetic Landscape
The three-dimensional arrangement of atoms and the associated energy landscape are fundamental to a molecule's properties. For 5-Chlorobarbituric acid, computational methods are essential in exploring these features.
Conformational Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are employed to determine the most stable geometric arrangements, or conformations, of the molecule.
Theoretical studies on the parent compound, barbituric acid, and its derivatives have shown that the keto-tautomer is generally the most stable form in the gas phase and in solution. nih.gov The introduction of a chlorine atom at the C5 position introduces steric and electronic effects that can influence the geometry of the pyrimidine (B1678525) ring and the orientation of the substituent.
Table 1: Representative Calculated Geometric Parameters for a Halogenated Pyrimidine Derivative (Analogous to this compound)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C4-C5 | 1.35 | N1-C2-N3 | 115.0 |
| C5-C6 | 1.45 | C2-N3-C4 | 125.0 |
| C5-Cl | 1.74 | C4-C5-C6 | 118.0 |
| N1-C2 | 1.38 | C5-C6-N1 | 120.0 |
| C2=O | 1.22 | H-N1-C2 | 116.0 |
Note: The data in this table is illustrative and based on general values for similar halogenated pyrimidine structures, as specific computational data for this compound was not found in the initial search.
Electronic Structure and Stability Evaluations
Key parameters derived from electronic structure calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. In barbituric acid derivatives, the C5 position is known to be an active site that can act as either an electrophilic or nucleophilic center. nih.gov The presence of an electronegative chlorine atom at this position in this compound would significantly influence the electrophilicity of this site.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
Identification and Characterization of Transition States
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Identifying and characterizing the transition state is crucial for understanding the reaction's mechanism and determining its rate.
For reactions involving this compound, computational methods can be used to locate the transition state structure on the potential energy surface. This involves sophisticated algorithms that search for a first-order saddle point, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. Once located, the transition state structure provides information about the geometry of the activated complex, including which bonds are breaking and which are forming. A key characteristic of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
While specific computational studies on the reaction mechanisms of this compound are not prevalent in the literature, studies on the synthesis of barbituric acid derivatives have utilized quantum calculations to estimate transition states. irapa.org
Calculation of Reaction Energy Profiles
A reaction energy profile, also known as a reaction coordinate diagram, illustrates the energy of a chemical system as it progresses from reactants to products. By calculating the energies of the reactants, transition state(s), intermediates, and products, a comprehensive picture of the reaction's thermodynamics and kinetics can be constructed.
Computational chemistry allows for the precise calculation of these energy differences, providing a quantitative understanding of the reaction's feasibility and kinetics. For a hypothetical reaction involving this compound, DFT calculations could be used to generate a detailed reaction energy profile.
Prediction of Spectroscopic Properties (e.g., theoretical IR, NMR, UV-Vis spectra)
Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and confirming molecular structures.
Theoretical Infrared (IR) spectroscopy involves the calculation of vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks observed in an experimental IR spectrum. By comparing the calculated and experimental spectra, the vibrational modes can be assigned to specific functional groups. For halogenated organic compounds, computational simulations of IR spectra have been shown to be a reliable approach. nih.govresearchgate.net
Table 2: Representative Calculated IR Frequencies for a Halogenated Barbiturate (B1230296) Analog
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H Stretch | 3400-3500 |
| C=O Stretch (asymmetric) | 1750-1780 |
| C=O Stretch (symmetric) | 1700-1730 |
| C-N Stretch | 1300-1400 |
| C-Cl Stretch | 600-800 |
Note: This table contains representative frequency ranges for the specified vibrational modes in similar compounds. Specific calculated values for this compound are not available in the reviewed literature.
Theoretical Nuclear Magnetic Resonance (NMR) spectroscopy involves the calculation of chemical shifts and coupling constants. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have been successful in predicting ¹H and ¹³C NMR spectra. nih.gov These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei.
Table 3: Representative Calculated ¹³C NMR Chemical Shifts for a Barbiturate Analog
| Carbon Atom | Calculated Chemical Shift (ppm) |
| C2 (C=O) | 150-155 |
| C4/C6 (C=O) | 160-165 |
| C5 | 80-90 |
Note: The data presented is illustrative of typical chemical shift ranges for barbiturate structures. Specific calculated values for this compound were not found.
Theoretical UV-Vis spectroscopy predicts the electronic transitions of a molecule, which correspond to the absorption of ultraviolet and visible light. Time-dependent DFT (TD-DFT) is a common method used for this purpose. The calculations provide the wavelength of maximum absorption (λmax) and the oscillator strength, which is related to the intensity of the absorption. The UV-Vis absorption spectra of barbituric acid derivatives are known to be pH-dependent. nih.govresearchgate.net
Table 4: Representative Calculated UV-Vis Absorption for a Barbituric Acid Derivative
| Electronic Transition | Calculated λmax (nm) | Oscillator Strength (f) |
| π → π | 250-270 | 0.4-0.6 |
| n → π | 290-310 | 0.01-0.05 |
Note: This table provides a general representation of electronic transitions in barbiturate-like structures. Specific TD-DFT results for this compound are not available in the reviewed literature.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The solid-state structure and properties of this compound are dictated by a network of intermolecular interactions that guide its assembly into a crystalline lattice. While a specific crystal structure for this compound is not publicly available in open-access crystallographic databases, its intermolecular interactions and packing motifs can be reliably predicted based on extensive studies of barbituric acid and its derivatives. nih.gov The primary forces at play are strong hydrogen bonds, supplemented by dipole-dipole interactions and weaker halogen bonds.
Hydrogen Bonding: The most significant intermolecular interactions in barbituric acid derivatives are hydrogen bonds involving the amine protons (N-H) as donors and the carbonyl oxygens (C=O) as acceptors. researchgate.net These interactions typically lead to the formation of robust supramolecular synthons, which are predictable and reliable patterns of association. In many barbiturates, a common motif is the formation of a centrosymmetric dimer through a pair of N-H···O=C hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.gov This primary interaction links molecules into chains or tapes. Further hydrogen bonds can then connect these primary structures into more complex two-dimensional layers or three-dimensional frameworks. The geometry of these bonds in related structures provides a template for what can be expected in this compound.
Table 1: Typical Hydrogen Bond Geometries in Barbiturate Crystal Structures
| Donor (D) | H-Atom | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|---|---|---|
| N1-H | H1 | O(carbonyl) | ~ 0.87 | ~ 2.03 | ~ 2.87 | ~ 164 |
| N3-H | H3 | O(carbonyl) | ~ 0.86 | ~ 2.00 | ~ 2.85 | ~ 170 |
Data derived from analogous structures like 5-hydroxy-5-propylbarbituric acid. researchgate.net
Influence of the Chloro-Substituent: The presence of a chlorine atom at the C5 position introduces additional complexity and potential interaction motifs.
Halogen Bonding: The chlorine atom can act as a halogen bond donor. This occurs because the electron distribution around the chlorine atom is anisotropic; while the equatorial region is electron-rich, the region along the extension of the C-Cl bond (the "sigma-hole") is electron-deficient and can engage in an attractive, directional interaction with a nucleophile, such as a carbonyl oxygen from a neighboring molecule (C-Cl···O=C). uky.edu This interaction, though weaker than a classical hydrogen bond, can be a significant structure-directing force.
Steric and Electronic Effects: The chloro group alters the molecule's size, shape, and dipole moment, which can influence the efficiency of crystal packing and favor certain polymorphs over others.
Crystal Packing: The interplay of strong N-H···O hydrogen bonds and potentially weaker C-Cl···O halogen bonds would likely result in a densely packed structure. Molecules are expected to arrange in layered patterns held together by the primary hydrogen-bonding networks, with weaker interactions providing stability between the layers. The specific packing arrangement (e.g., herringbone, pi-stacking) would depend on the subtle balance of these directed interactions to maximize packing efficiency.
Quantum Chemical Parameter Derivations (e.g., pKa values, electrostatic potentials)
Quantum chemical calculations are powerful tools for deriving key molecular parameters that govern the reactivity and interactive behavior of this compound. These computational methods provide insights into properties like acidity (pKa) and the distribution of charge across the molecule (electrostatic potential).
pKa Values: The acidity of barbituric acid derivatives is a critical parameter. The parent compound, barbituric acid, is notably acidic, with a pKa of 4.01 for the deprotonation of the C5-methylene group, due to the stabilization of the resulting carbanion by the two adjacent carbonyl groups. The N-H protons are less acidic in the parent compound.
The introduction of a chlorine atom at the C5 position is predicted to significantly increase the acidity of the N-H protons. This is due to the strong electron-withdrawing inductive effect (-I effect) of the chlorine atom. This effect helps to delocalize and stabilize the negative charge that develops on the nitrogen atoms upon deprotonation, making the proton easier to remove. Therefore, the pKa of the N-H groups in this compound is expected to be lower than that in unsubstituted barbituric acid. Computational methods, such as those based on Density Functional Theory (DFT) combined with a solvent continuum model, are used to calculate the free energy change of the deprotonation reaction in solution, from which the pKa can be accurately predicted. optibrium.commrupp.info
Table 2: Comparison of Acidity in Barbituric Acid and Predicted Effect of C5-Substitution
| Compound | Acidic Proton | Experimental pKa | Predicted pKa of this compound (N-H) | Rationale for Prediction |
|---|---|---|---|---|
| Barbituric acid | C5-H | 4.01 | N/A | High stability of the conjugate base (carbanion). |
Electrostatic Potential (ESP): The molecular electrostatic potential is a property calculated to visualize the three-dimensional charge distribution of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other species, highlighting regions that are electron-rich (negative potential) and susceptible to electrophilic attack, and regions that are electron-poor (positive potential) and susceptible to nucleophilic attack. nih.gov
For this compound, the ESP map is expected to show the following features:
Negative Potential: The most negative regions (typically colored red or yellow) will be concentrated around the three carbonyl oxygen atoms, reflecting their high electronegativity and lone pairs of electrons. These sites are the primary hydrogen bond acceptors.
Positive Potential: The most positive regions (typically colored blue) will be located around the two N-H protons, making them strong hydrogen bond donors.
Sigma-Hole: A key feature introduced by the chlorine atom is a region of positive electrostatic potential on the outermost surface of the chlorine, directly opposite the C-Cl covalent bond. This "sigma-hole" is the basis for the halogen bonding interaction mentioned previously.
Table 3: Predicted Electrostatic Potential Regions and Interaction Sites for this compound
| Molecular Region | Predicted ESP | Role in Intermolecular Interactions |
|---|---|---|
| Carbonyl Oxygens (O=C) | Highly Negative | Hydrogen Bond Acceptor; Halogen Bond Acceptor |
| Amide Protons (N-H) | Highly Positive | Hydrogen Bond Donor |
| Chlorine Atom (equatorial) | Moderately Negative | General van der Waals / Dipole-Dipole Interactions |
These computational parameters provide a detailed, atom-level understanding of the chemical nature of this compound, allowing for robust predictions of its crystal structure and chemical reactivity.
Advanced Derivatization and Functionalization Strategies for 5 Chlorobarbituric Acid
Strategies for Enhanced Analytical Detection and Separation
The high polarity of barbiturates, including 5-chlorobarbituric acid, makes their direct analysis by gas chromatography challenging. oup.com Derivatization techniques are therefore essential to reduce polarity and improve chromatographic performance. oup.comnih.gov While modern methods like UPLC-MS/MS can often analyze barbiturates without derivatization, GC-MS methods still heavily rely on these chemical modifications for robust and sensitive analysis. waters.com
Silylation is a common derivatization technique that replaces active hydrogen atoms in a molecule with a trimethylsilyl (B98337) (TMS) group. researchgate.net This process effectively reduces the polarity of the analyte, increases its thermal stability, and improves its behavior in GC analysis. researchgate.net A variety of silylation reagents are available, each with different strengths and applications.
For compounds that are difficult to silylate, such as those with hindered hydroxyl groups, powerful silylating agents are required. chemcoplus.co.jpthermofisher.com N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is considered one of the strongest and most important silylating reagents, capable of reacting with a wide range of functional groups. chemcoplus.co.jp For even more challenging substrates, a catalyst like trimethylchlorosilane (TMCS) is often added to reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). thermofisher.comsigmaaldrich.com
Recent studies have highlighted trimethylsilyl cyanide (TMSCN) as a particularly effective reagent for broad-spectrum metabolomics analysis. nih.gov Comparative analyses have shown that TMSCN can offer significantly higher sensitivity and faster reaction speeds compared to the more common MSTFA. nih.gov For a standard mixture of metabolites, derivatization with TMSCN resulted in peak intensities up to 54 times higher than with MSTFA. nih.gov Furthermore, TMSCN-based methods tend to produce fewer artifact peaks and demonstrate greater robustness. nih.gov The reaction is typically carried out in a solvent free of active hydrogen, such as pyridine (B92270) or acetonitrile, to ensure the reaction proceeds to completion. researchgate.net
Table 1: Common Silylation Reagents for GC Derivatization
| Reagent Name | Abbreviation | Key Features |
|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful trimethylsilyl donor, often used with a TMCS catalyst for difficult-to-silylate compounds. chemcoplus.co.jp |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A very strong and versatile TMS donor that produces highly volatile byproducts, ensuring clean chromatograms. chemcoplus.co.jpthermofisher.com |
| Trimethylsilyl cyanide | TMSCN | Offers high sensitivity, robust profiles, and faster reaction speeds compared to MSTFA. nih.gov |
| Hexamethyldisilazane | HMDS | A milder reagent, suitable for silylating sugars and related substances. thermofisher.com |
| Trimethylchlorosilane | TMCS | Primarily used as a catalyst in combination with other silylation reagents like BSTFA to increase their reactivity. thermofisher.comsigmaaldrich.com |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MBDSTFA | Donates a larger tert-butyldimethylsilyl (TBDMS) group, creating derivatives that are significantly more stable than TMS ethers. chemcoplus.co.jp |
Alkylation and esterification are alternative derivatization strategies that reduce a molecule's polarity for analytical purposes. sigmaaldrich.comamericanpharmaceuticalreview.com These techniques are particularly relevant for barbiturates and other acidic compounds.
Alkylation: This process involves adding an alkyl group to the molecule. For barbiturates, methylation is a common form of alkylation used to prepare samples for GC-MS analysis. nih.govwaters.com Reagents such as trimethylanilinium hydroxide (B78521) (TMPAH) are used to introduce methyl groups onto the barbiturate (B1230296) ring structure, effectively neutralizing the polar N-H bonds. wa.gov This derivatization must be thorough to ensure the extracts are efficiently processed. wa.gov
Esterification: This technique converts carboxylic acids into esters, which are more volatile and suitable for GC analysis. sigmaaldrich.com The reaction typically involves condensing the acid with an alcohol, such as methanol (B129727), in the presence of an acidic catalyst like boron trichloride. sigmaaldrich.comaocs.org For acid chlorides like 5-chlorovaleroyl chloride, derivatization with methanol is used to form the corresponding methyl ester, facilitating its separation from impurities. nih.gov While this compound does not have a carboxylic acid group, the principles of using alcohols to derivatize acidic functionalities are broadly applicable in analytical chemistry. sigmaaldrich.comaocs.org
Table 2: Alkylation and Esterification Methods for Analytical Derivatization
| Technique | Typical Reagent(s) | Purpose |
|---|---|---|
| Alkylation (Methylation) | Trimethylanilinium hydroxide (TMPAH), Iodomethane/tetramethylammonium hydroxide nih.govwa.gov | To cap polar N-H groups on the barbiturate ring, increasing volatility for GC-MS. waters.comwa.gov |
| Esterification | Alcohol (e.g., Methanol) with an acid catalyst (e.g., Boron trichloride) sigmaaldrich.comaocs.org | To convert polar acidic groups into less polar, more volatile esters for GC analysis. sigmaaldrich.com |
Development of Novel Functional Derivatives
Beyond improving analytical detection, the chemical structure of this compound can be modified to create derivatives with entirely new functionalities. These advanced applications leverage the molecule's unique features for use in biological research and materials science.
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or nucleic acids. eubopen.org The development of these probes often involves modifying a core structure to include reactive handles or reporter groups (like fluorophores). mdpi.comnih.gov
The structure of this compound offers several points for chemical modification to transform it into a specific research probe. The chlorine atom at the 5-position, introduced via enzymatic chlorination, serves as a reactive site. dokumen.pubthieme-connect.de This halogen can potentially be displaced by nucleophiles, allowing for the attachment of various functional moieties. For example, a fluorescent dye could be tethered to the barbiturate scaffold, creating a probe to visualize specific binding events within a cell.
Alternatively, the barbiturate ring itself can be a target for modification. Functional groups that enable "click chemistry," a set of highly efficient and specific reactions, could be installed. This would allow the this compound derivative to be selectively linked to biomolecules that have been tagged with a complementary reactive partner, enabling the study of complex biological processes. nih.gov The goal of such modifications is to create a highly selective and validated tool that can be used to understand the biological function of its target. eubopen.org
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and pi-pi interactions. wikipedia.org These interactions guide the self-assembly of molecules into large, well-ordered structures like helices, sheets, or complex networks. wikipedia.orgrsc.org
The barbiturate ring is an excellent building block for supramolecular chemistry due to the presence of multiple hydrogen bond donors (the N-H groups) and acceptors (the carbonyl C=O groups). This arrangement allows barbiturate molecules to self-assemble into highly stable, predictable patterns, such as tapes and rosette structures, held together by a network of hydrogen bonds.
Green Chemistry Principles Applied to 5 Chlorobarbituric Acid Research
Atom Economy and Waste Minimization in Synthesis
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. acs.orgomnicalculator.com In the context of 5-chlorobarbituric acid, traditional synthesis methods are being re-evaluated to improve their atom economy and reduce waste.
One common route to halogenated barbiturates involves the direct chlorination of barbituric acid. The use of reagents like trichloroisocyanuric acid (TCCA) for the chlorination of various organic compounds, including derivatives of barbituric acid, is noted for its high atom efficiency. researchgate.netresearchgate.net TCCA can transfer three chlorine atoms, which corresponds to 45.5% of its mass, making it more atom-economical than many other N-chlorinated reagents. researchgate.net A significant advantage of using TCCA is that the byproduct, cyanuric acid, is highly insoluble in many organic solvents and can potentially be recovered and reconverted back to TCCA, further minimizing waste. researchgate.net
Table 1: Comparison of Atom Economy in Chlorination Methods
| Chlorinating Agent | Key Feature | Byproduct | Green Chemistry Advantage |
|---|---|---|---|
| Trichloroisocyanuric Acid (TCCA) | Transfers three chlorine atoms (45.5% of its mass) | Cyanuric Acid | Higher atom economy; byproduct is potentially recyclable researchgate.net |
| N-chlorosuccinimide (NCS) | Transfers one chlorine atom | Succinimide | Lower atom economy compared to TCCA |
| Molecular Chlorine (Cl₂) | Direct use of chlorine gas | Hydrogen Chloride (HCl) | Hazardous reagent, produces corrosive byproduct researchgate.net |
Waste reduction can also be achieved through process design, such as using aqueous workup procedures to minimize the use of organic solvents.
Utilization of Safer Solvents and Optimized Reaction Conditions
The selection of solvents and reaction conditions plays a critical role in the environmental impact of a chemical process. Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions. rroij.comyale.edu
In the synthesis of 5-chloro-5-benzylbarbituric acids, a derivative family of this compound, researchers have successfully used acetone (B3395972) as a solvent for the chlorination step with TCCA at room temperature. scielo.br It was noted that conducting the reaction under reflux conditions could achieve the same results with potentially better yields. scielo.br The use of ethanol (B145695) and water mixtures has also been reported in the initial condensation steps for preparing barbituric acid derivatives, representing a move towards greener solvent systems. scielo.br
Efforts to move away from hazardous solvents are evident. For instance, ball-milling has been explored as a solvent-free method for synthesizing related 5-arylidene barbituric acid derivatives, demonstrating an effective route with low energy intensity. acs.org Furthermore, the use of magnetized deionized water as a solvent in catalyst-free conditions for creating pyrano-fused barbituric acid derivatives showcases innovative approaches to eliminating organic solvents entirely. mdpi.com
Table 2: Optimized and Greener Reaction Conditions for Barbituric Acid Derivatives
| Reaction Step | Derivative | Solvent/Condition | Temperature | Green Advantage | Reference |
|---|---|---|---|---|---|
| Chlorination | 5-chloro-5-benzylbarbituric acids | Acetone | Room Temperature / Reflux | Avoids more hazardous chlorinated solvents | scielo.br |
| Condensation | Benzylidenebarbituric acids | Ethanol/Water | 60 °C | Use of safer, renewable, and aqueous media | scielo.br |
| Knoevenagel Condensation | 5-Arylidene barbituric acids | Solvent-free (Ball-milling) | Ambient | Eliminates solvent waste, low energy | acs.org |
| MCR for Pyrano-fused derivatives | Pyrano-fused barbituric acids | Magnetized Deionized Water | Ambient | Catalyst-free, eliminates organic solvents | mdpi.com |
Catalytic Approaches, including Biocatalysis and Bioelectrocatalysis
Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher selectivity, lower energy requirements, and reduced waste compared to stoichiometric reactions. yale.eduacs.org
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers significant advantages, including high specificity and the ability to operate under mild conditions, often in aqueous environments. mt.comscripps.edu A notable development is the use of the enzyme chloroperoxidase to catalyze the chlorination of barbituric acid. researchgate.net Research has shown that a system comprising chloroperoxidase, hydrogen peroxide, and potassium chloride can convert barbituric acid into its 5,5-dichloro derivative, with this compound identified as a key intermediate in the reaction. researchgate.net This enzymatic approach avoids the harsh reagents and conditions typical of traditional chemical chlorination.
Bioelectrocatalysis: A more advanced approach, bioelectrocatalysis, combines the specificity of enzymes with the efficiency of electrochemical methods. rsc.org This technique can replace expensive biological cofactors like NADPH with electrons supplied directly from an electrode, making the process more cost-effective and sustainable. rsc.org In a significant finding, the conversion of barbituric acid into this compound was achieved with over 96% efficiency after 24 hours using a bioelectrocatalytic system. rsc.org This method often involves immobilizing enzymes on electrode surfaces, which can enhance their stability and allows for their reuse, further contributing to waste minimization. rsc.org
Other Catalytic Methods: Beyond biocatalysis, various other catalytic systems are being explored. Rhodium(II) complexes have been shown to catalyze the direct arylation of 5-diazobarbituric acids, providing a straightforward route to 5-aryl barbituric acids. nih.gov Nanocatalysts, such as Fe3O4@PVA-Cu, have been used for synthesizing pyrano-based barbituric acid derivatives in aqueous conditions at room temperature, with the magnetic properties of the catalyst allowing for easy separation and recycling. mdpi.com
Energy Efficiency Considerations in Chemical Transformations
Designing for energy efficiency is a key principle of green chemistry, aiming to minimize the environmental and economic impacts associated with energy consumption. yale.edu This is often achieved by conducting reactions at ambient temperature and pressure.
Several modern synthetic methods for barbituric acid derivatives incorporate energy efficiency. The use of microwave irradiation (MWI) has been shown to dramatically reduce reaction times from hours to minutes and significantly improve yields compared to conventional heating methods. arcjournals.org For example, the synthesis of certain barbituric acid derivatives saw yields increase from 77-81% with conventional heating to 96-98% using MWI. arcjournals.org
Solvent-free techniques like ball-milling not only eliminate solvent waste but also represent a low-energy-intensity method for carrying out reactions. acs.org Furthermore, many of the catalytic and biocatalytic approaches discussed operate at or near room temperature, such as the TCCA chlorination in acetone and various enzyme-catalyzed reactions, thereby reducing the energy footprint of the synthesis. scielo.brmdpi.commt.com The development of reactions that proceed efficiently without heating, such as the Knovenagel condensation of benzaldehydes with barbituric acid, which can be stirred at room temperature without heating for 30 minutes, further underscores the focus on minimizing energy inputs. scielo.br
Conclusion and Future Research Directions
Synopsis of Current Academic Understanding
5-Chlorobarbituric acid is a halogenated derivative of barbituric acid, identified chemically as 5-Chloro-2,4,6(1H,3H,5H)-pyrimidinetrione. lookchem.com The core of its current academic understanding lies in its role as a crucial synthetic intermediate. It is primarily utilized in the pharmaceutical industry for the synthesis of various barbiturate (B1230296) drugs, which are known for their sedative, hypnotic, and anticonvulsant properties. lookchem.com Its application also extends to veterinary medicine. lookchem.com The chemical reactivity of this compound is centered on the C-5 position of the pyrimidine (B1678525) ring, which serves as a key site for further functionalization. nih.gov
Existing research demonstrates that the compound can be synthesized through several routes, including the direct chlorination of barbituric acid. More advanced methods involve enzymatic chlorination using chloroperoxidase, where this compound is formed as an intermediate in the production of 5,5-dichloro derivatives. researchgate.net Studies on derivatives, such as 5-chloro-5-benzylbarbituric acids, have been conducted, though it is noted that this compound and its direct derivatives remain a relatively underexplored area of chemistry. scielo.brscielo.br
Identification of Unexplored Synthetic Avenues
While established methods for the synthesis of this compound and its derivatives exist, there are significant opportunities for innovation and improvement. Current strategies often involve the chlorination of a barbituric acid precursor using reagents like trichloroisocyanuric acid. scielo.br However, the observation that the field is "rarely investigated" underscores the potential for new discoveries. scielo.brscielo.br
Future synthetic explorations could focus on the following avenues:
Advanced Biocatalysis : The established use of chloroperoxidase from Caldariomyces fumago for chlorination presents a foundation for further development. researchgate.netdokumen.pub Unexplored avenues include the use of immobilized enzymes to enhance reusability and stability, screening for novel halogenating enzymes with different specificities, and optimizing reaction conditions for higher yields and selectivity. wur.nl
Bioelectrosynthesis : The successful production of this compound in a bioelectrolytic system or biofuel cell represents a significant step towards greener and more controlled synthesis. dokumen.pubnih.gov Further research into optimizing electrode materials, mediators, and reactor design could lead to highly efficient and sustainable manufacturing processes.
Flow Chemistry : The application of continuous flow technology to the chlorination of barbituric acid could offer superior control over reaction parameters such as temperature and mixing, potentially leading to higher purity, improved safety, and easier scalability compared to traditional batch methods.
Development of Novel Chlorinating Agents : Research into new, milder, and more selective chlorinating agents could provide alternative pathways that avoid harsh conditions and the formation of undesired byproducts, such as dichlorinated species.
Prospects for Advanced Mechanistic Investigations
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing processes and designing new ones. Current knowledge indicates its role as an intermediate in enzymatic dichlorination and its capacity to form radicals. researchgate.netdss.go.th
Prospects for advanced mechanistic studies include:
Elucidation of Radical Pathways : Early research has detected radicals formed from this compound. dss.go.th Modern techniques such as in-situ Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with computational studies and radical scavenger experiments, could be employed to fully characterize the structure, stability, and reactivity of these radical intermediates. researchgate.net
Enzymatic Reaction Kinetics : A detailed kinetic investigation of the chloroperoxidase-catalyzed formation of this compound would provide crucial insights into the enzyme's mechanism. researchgate.net Such studies could clarify the catalytic cycle, substrate binding, and the factors controlling the mono- versus di-chlorination, paving the way for rational enzyme engineering.
Synergistic Integration of Computational and Experimental Methodologies
The combination of computational modeling and experimental work offers a powerful paradigm for accelerating research into this compound. This synergy has been effectively demonstrated in studies of related barbiturates, where mass spectrometry was combined with high-level quantum chemical calculations (G3 and G4) to determine gas-phase acidities. nih.govresearchgate.net
Future research should leverage this integrated approach in the following ways:
Predictive Modeling of Reactivity and Properties : Computational methods, particularly Density Functional Theory (DFT), can be used to predict the spectroscopic signatures (e.g., NMR, IR), molecular structures, and reactivity of this compound and its derivatives. These predictions can then be experimentally validated, as was done to determine the most stable conformers of 5-chloro-5-benzylbarbiturates. researchgate.net
Modeling of Reaction Mechanisms : Born-Oppenheimer molecular dynamics (BOMD) and QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can provide an atomistic-level view of reaction pathways. nih.gov This would allow for the detailed study of transition states and intermediates in both chemical and enzymatic syntheses, offering insights that are difficult to obtain through experiments alone.
Virtual Screening for Bioactivity : Given the use of barbiturates as pharmaceuticals and herbicides, computational tools can be used for the virtual screening of novel this compound derivatives. researchgate.netsioc-journal.cn Molecular docking simulations can predict the binding affinity of these compounds to biological targets, helping to prioritize the most promising candidates for synthesis and experimental testing.
Q & A
Q. What established methods are used to synthesize 5-chlorobarbituric acid and its derivatives?
- Methodological Answer : this compound derivatives (e.g., 5-chloro-5-benzylbarbiturates) are synthesized via benzylidenebarbiturates as intermediates. These intermediates are prepared by condensing barbituric acid with aromatic aldehydes under acidic conditions. Subsequent halogenation (e.g., chlorination) at the C5 position is achieved using reagents like N-chlorosuccinimide (NCS) or chlorine gas. For example, 5-chloro-5-benzylbarbiturates are synthesized by reacting benzylidenebarbiturates with chlorine donors, followed by purification via recrystallization .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer :
- Spectroscopic Techniques : Use -NMR to confirm substitution patterns (e.g., absence of C5 proton due to chlorine substitution).
- Elemental Analysis : Verify Cl content (e.g., theoretical Cl%: 16.2% for ).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 178.5 for ).
- X-ray Crystallography : Resolve crystal structures for derivatives (e.g., 5-chloro-5-phenylbarbiturates) .
Q. What physicochemical properties are critical for handling this compound in the lab?
- Methodological Answer : Key properties include:
- Solubility : Limited solubility in water (enhanced in polar aprotic solvents like DMSO).
- Stability : Degrades under strong alkaline conditions (pH >11) via cleavage of the barbiturate ring.
- Hazards : Irritant (R36/37/38); handle with PPE and in fume hoods .
Advanced Research Questions
Q. How can ESR spectroscopy resolve radical intermediates formed during this compound reactions?
- Methodological Answer :
- Experimental Design : Irradiate aqueous solutions of this compound (pH 2.4–9.9) with 2.8-MeV electrons under -saturated conditions to generate OH radicals.
- ESR Parameters :
- Hyperfine Splitting : Observe 7-line spectra (1:4:8:10:8:4:1 intensity ratios) from two equivalent nuclei (splitting: 0.45 G) and two equivalent hydrogens.
- g-Factor : 2.00488, consistent with alloxan-like radicals.
- Interpretation : Compare with reference spectra (e.g., alloxan radical) to confirm mechanism I (OH addition at C5 followed by HCl elimination) .
Q. How to address contradictions in reported hyperfine constants for this compound-derived radicals?
- Methodological Answer : Discrepancies may arise from pH-dependent radical stabilization or accidental similarity in hyperfine constants. To resolve:
- pH Titration : Perform ESR at incremental pH values (2–12) to track spectral changes.
- Isotopic Labeling : Substitute or to decouple overlapping signals.
- Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict hyperfine coupling constants .
Q. What experimental strategies differentiate reaction pathways of this compound with OH radicals vs. hydrated electrons ()?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
